N'-Hydroxy-1-methylcyclopropane-1-carboximidamide
Description
Properties
IUPAC Name |
N'-hydroxy-1-methylcyclopropane-1-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-5(2-3-5)4(6)7-8/h8H,2-3H2,1H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKBRZCNKAYJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC1)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-1-methylcyclopropane-1-carboximidamide typically involves the reaction of 1-methylcyclopropane-1-carboximidamide with nitrosating agents under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the nitroso group.
Industrial Production Methods
The production process involves stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-1-methylcyclopropane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and nitroso derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted imidamides.
Scientific Research Applications
Common Reactions
The compound can undergo various chemical reactions:
- Oxidation : Forms oximes or nitroso derivatives.
- Reduction : Converts the nitroso group to an amine group.
- Substitution : Participates in nucleophilic substitution reactions.
Chemistry
N'-Hydroxy-1-methylcyclopropane-1-carboximidamide serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its unique structural features allow it to participate in various chemical transformations, making it valuable for synthetic chemists.
Biology
In biological research, this compound is investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways. It has been shown to interact with specific molecular targets, inhibiting enzyme activity by binding to active sites or modifying enzyme structures.
Medicine
The compound is explored for therapeutic applications, particularly in:
- Anti-cancer Research : Studies suggest it may inhibit cancer cell proliferation.
- Infectious Diseases : Investigated for its potential antiviral properties.
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
| Study Title | Objective | Findings | Year |
|---|---|---|---|
| Anticancer Activity Evaluation | Assess cytotoxic effects on cancer cells | Showed dose-dependent decrease in cell viability (IC50 = 15 µM) | 2023 |
| Anti-inflammatory Properties | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by ~50% | 2025 |
| Enzyme Inhibition Study | Evaluate inhibitory effects on specific enzymes | Significant inhibition observed, indicating potential therapeutic use | 2024 |
Mechanism of Action
The mechanism of action of N’-Hydroxy-1-methylcyclopropane-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular pathways, leading to changes in cellular function and signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane Derivatives with Varied Substituents
N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide (CAS not provided)
- Structure : Contains a phenyl group and dimethylamide substituents on a cyclopropene ring.
- Synthesis : Prepared via reaction of 1-phenylcycloprop-2-ene-1-carboxylic acid with dimethylamine, yielding a crystalline solid (mp 151.0–151.3°C, 57% yield) .
- The cyclopropene ring (unsaturated) introduces different strain dynamics versus the saturated cyclopropane in the target.
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide (CAS not provided)
- Structure: Features a hydroxyiminoethyl group and a methoxyphenyl carboxamide on the cyclopropane core.
- Relevance: The hydroxyimino group shares some redox reactivity with the hydroxylamine in the target compound, but the methoxyphenyl group enhances aromatic interactions .
Carboximidamide Derivatives with Larger Cycloalkane Rings
N'-Hydroxy-1-methoxycycloheptane-1-carboximidamide (CAS: 1603982-84-8)
- Structure : Cycloheptane ring with methoxy and hydroxyimidamide groups.
- Molecular weight (186.25 g/mol) and formula (C₉H₁₈N₂O₂) reflect the expanded cycloalkane .
N'-Hydroxy-2,2-dimethylcyclopropane-1-carboximidamide (CAS: 361176-70-7)
Comparative Analysis Table
Research Implications and Gaps
- Reactivity : The cyclopropane core in the target compound likely enhances reactivity in ring-opening reactions compared to larger cycloalkanes .
- Stability : Hydroxyimidamide derivatives with bulky substituents (e.g., dimethyl groups) may exhibit improved shelf life due to steric protection .
- Data Gaps : Experimental CCS values, solubility, and thermodynamic data for most analogs are unavailable, limiting direct comparisons .
Biological Activity
N'-Hydroxy-1-methylcyclopropane-1-carboximidamide is a compound that has garnered attention due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a cyclopropane ring. The presence of the hydroxyl and carboximidamide functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on certain enzymes. This activity is crucial for its potential therapeutic applications:
- Epithelial Sodium Channels (ENaC) : Similar compounds have shown efficacy in inhibiting ENaC, which is significant for treating respiratory diseases .
- PAD4 Inhibition : There is evidence suggesting that compounds with structural similarities may inhibit PAD4, an enzyme implicated in inflammatory diseases and cancer .
Antidiabetic Properties
The compound's biological activity extends to antidiabetic effects. In vitro studies have demonstrated its ability to inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion. This inhibition can lead to reduced blood glucose levels, making it a candidate for diabetes management .
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties by modulating pathways associated with cytokine release and macrophage activation. This could be beneficial in conditions characterized by excessive inflammation .
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
The mechanisms through which this compound exerts its biological effects include:
- Competitive Inhibition : Competes with substrate molecules for binding to enzyme active sites.
- Allosteric Modulation : Alters enzyme activity through binding at sites other than the active site, which can enhance or inhibit function.
Q & A
Basic Research Questions
Q. How can N'-Hydroxy-1-methylcyclopropane-1-carboximidamide be synthesized and characterized in a laboratory setting?
- Methodological Answer : The compound is typically synthesized via hydroxylation and amidation reactions. For example, hydroxylamine hydrochloride can react with cyclopropane derivatives under controlled pH and temperature (e.g., NaHCO₃ buffer, 85°C in ethanol/water mixtures). Post-synthesis, characterization involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H and ¹³C NMR for functional group analysis) and Fourier-transform infrared spectroscopy (FT-IR) to identify N–O and C=N bonds. High-resolution mass spectrometry (HRMS) ensures molecular ion verification .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies protons in the cyclopropane and hydroxylamine groups, while ¹³C NMR confirms carbons in the carboximidamide moiety.
- FT-IR : Peaks at ~3350 cm⁻¹ (O–H stretch) and ~1650 cm⁻¹ (C=N stretch) are diagnostic.
- HRMS : The molecular ion peak (e.g., [M+Na]⁺) should match the theoretical mass (C₁₁H₁₁NO₃, 205.22 g/mol) .
Q. How can researchers determine the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Structure refinement using SHELXL (part of the SHELX suite) is recommended for small-molecule crystallography. Key parameters include R-factor convergence (<5%) and validation via the IUCr checkCIF tool .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electronic properties like frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking studies (using AutoDock Vina) may explore interactions with biological targets, such as metalloenzymes, given the compound’s hydroxamic acid-like structure .
Q. How can researchers address contradictions in spectral data during structural elucidation?
- Methodological Answer : Cross-validate using complementary techniques:
- Tandem MS/MS : Fragmentation patterns resolve ambiguities in HRMS.
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon connectivity to confirm stereochemistry.
- X-ray Powder Diffraction (XRPD) : Differentiates polymorphic forms if crystallinity issues arise in SCXRD .
Q. What experimental strategies are effective for assessing the biological activity of this compound?
- Methodological Answer :
- Antioxidant Assays : Use DPPH radical scavenging or β-carotene linoleate oxidation assays to quantify activity.
- Enzyme Inhibition Studies : Test inhibition of metalloproteinases (e.g., MMP-9) via fluorometric assays, leveraging the compound’s hydroxamate group for metal chelation.
- Cytotoxicity Screening : Employ MTT assays on cell lines (e.g., HeLa) with IC₅₀ calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
